3-Phenyl-1-(1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione
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Description
3-Phenyl-1-(1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C23H22F3N3O3 and its molecular weight is 445.442. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis The synthesis and structural characterization of imidazolidine-2,4-dione derivatives have been a significant area of research. For instance, the synthesis of racemic 3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione was explored through spectral, thermal analysis, and X-ray diffraction studies. These compounds revealed diketo monomer as the favored tautomer isomer structure, providing insights into their structural and electronic properties (Prasad et al., 2018).
Antimicrobial Activities The antimicrobial activities of thiazolidine-2,4-dione derivatives have also been investigated. A series of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones demonstrated good activity against gram-positive bacteria, showcasing their potential as antibacterial agents (Prakash et al., 2011).
Novel Reaction Pathways Research into the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates unveiled novel spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones, expanding the chemical repertoire of imidazolidine derivatives (Klásek et al., 2010).
Pharmacological Properties The pharmacological exploration of imidazolidine derivatives, such as the antinociceptive effects of hydantoin 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione in mice, has provided valuable insights into their therapeutic applications. These studies highlight the compounds' potential in treating neuropathic pain and other conditions (Queiroz et al., 2015).
properties
IUPAC Name |
3-phenyl-1-[1-[2-[3-(trifluoromethyl)phenyl]acetyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N3O3/c24-23(25,26)17-6-4-5-16(13-17)14-20(30)27-11-9-18(10-12-27)28-15-21(31)29(22(28)32)19-7-2-1-3-8-19/h1-8,13,18H,9-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COPMJEQIFAJHOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)CC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1-(1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione |
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